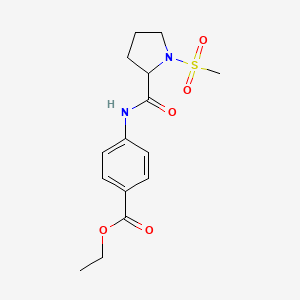

ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-3-22-15(19)11-6-8-12(9-7-11)16-14(18)13-5-4-10-17(13)23(2,20)21/h6-9,13H,3-5,10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGCOHQDYQBTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, forming different amide or ester derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.

Industrial Applications: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The ester group allows for the compound’s incorporation into larger molecular frameworks, facilitating its use in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamidobenzamide (SABA) Derivatives

The sulfonamidobenzamide (SABA) core is a common feature in antimicrobial agents. For instance, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) (Figure 1) shares the benzoate ester and sulfonamide moieties with the target compound. Key differences include:

- Substituent Variation : SABA1 features a chlorinated phenylcarbamoyl group on the sulfonamide, whereas the target compound replaces this with a methanesulfonylpyrrolidine group.

- Biological Activity : SABA1 exhibits a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet), suggesting that sulfonamidobenzamide derivatives may disrupt bacterial membrane integrity or efflux pumps . The methanesulfonylpyrrolidine group in the target compound could enhance solubility or alter target specificity due to its polar sulfonyl group and constrained pyrrolidine conformation.

Table 1: Comparison of SABA Derivatives

Ethyl 4-Substituted Benzoate Derivatives in Drug Discovery

Several ethyl 4-substituted benzoate derivatives (e.g., I-6230 , I-6373 ) from highlight structural diversity in drug design:

- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate incorporates a pyridazine ring, which may enhance π-π stacking interactions in kinase inhibitors.

Key Insight : The target compound’s methanesulfonylpyrrolidine group introduces steric hindrance and polarity, which could improve target selectivity compared to I-series compounds. However, the lack of biological data for these analogs limits direct functional comparisons .

Ethyl 4-(Dimethylamino)Benzoate in Material Science

Ethyl 4-(dimethylamino)benzoate, studied in resin cements, demonstrates how substituents influence chemical reactivity:

- Reactivity: Ethyl 4-(dimethylamino)benzoate achieves a higher degree of conversion in resin formulations than 2-(dimethylamino)ethyl methacrylate, attributed to its superior electron-donating dimethylamino group .

- Comparison with Target Compound : The methanesulfonyl group in the target compound is electron-withdrawing, which could reduce reactivity in polymerization but enhance stability in biological environments .

Research Findings and Implications

Structural Determinants of Activity

- Sulfonamide vs. Amide Linkages : SABA1’s sulfonamide group is critical for antimicrobial activity, while the target compound’s amide linkage may favor interactions with proteases or peptidases.

- Pyrrolidine vs.

Biological Activity

Ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate is a compound of interest in medicinal chemistry due to its unique structure and promising biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 340.39 g/mol

- Structural Characteristics : The compound includes an ethyl ester group attached to a benzoate moiety, with a pyrrolidine ring substituted by a methanesulfonyl and an amide group, contributing to its biological activity .

Beta-3 Adrenergic Receptor Agonism

One of the most significant biological activities of this compound is its role as a selective beta-3 adrenergic receptor agonist . This activity suggests potential therapeutic applications in:

- Metabolic Disorders : It may promote lipolysis and thermogenesis in adipose tissue, making it a candidate for obesity and diabetes treatment .

- Reproductive Health : Preliminary studies indicate that it may inhibit myometrial contractions, which could have implications for reproductive health .

Selectivity and Interaction Profiles

Research indicates that this compound interacts selectively with beta-3 adrenergic receptors without significantly affecting other adrenergic subtypes. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum agonists .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(pyrrolidin-1-yl)benzoate | Contains a pyrrolidine ring but lacks sulfonamide | Less selective than ethyl 4-(1-methanesulfonyl...) |

| Ethyl 4-(1-methanesulfonylpiperidine-2-amido)benzoate | Piperidine instead of pyrrolidine | Different ring structure may affect receptor binding |

| Ethyl 4-(4-acetamidophenyl)sulfonylamino)benzoate | Acetamido substitution on phenyl ring | Different pharmacological profile due to acetamido group |

This table illustrates how structural variations can influence biological activity and selectivity .

Synthesis and Modification Potential

The synthesis of this compound typically involves several steps that allow for modification and functionalization in synthetic chemistry. This adaptability is beneficial for developing derivatives with enhanced biological properties or altered selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.